molecular formula C59H89N19O13S B7825039 (2S)-2-[[(3aS,7aS)-1-[2-[(2S)-2-[[(2S)-2-[[2-[[(4R)-1-[1-[2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxy-pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-yl-propan

(2S)-2-[[(3aS,7aS)-1-[2-[(2S)-2-[[(2S)-2-[[2-[[(4R)-1-[1-[2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxy-pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-yl-propan

Cat. No.: B7825039
M. Wt: 1304.5 g/mol
InChI Key: QURWXBZNHXJZBE-MCDGZUPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Icatibant undergoes various chemical reactions, including:

Common reagents used in these reactions include protective groups like nitro for arginine, 2,4-dimethoxybenzyl for glycine, and palladium-carbon for deprotection . The major products formed from these reactions are the intermediate peptides and the final purified icatibant acetate .

Scientific Research Applications

Antihypertensive Properties

The compound is related to the class of antihypertensive agents, particularly as an impurity reference material for drugs like Perindopril. Its structural analogs have been shown to exhibit significant blood pressure-lowering effects through the inhibition of angiotensin-converting enzyme (ACE), which plays a critical role in regulating blood pressure .

Peptide Synthesis

Research indicates that derivatives of this compound can be utilized in the solid-phase synthesis of biologically active peptides. For instance, a related compound was employed in synthesizing polo-like kinase 1 (Plk1) binding peptides, which are crucial for cell cycle regulation and cancer therapy . The ability to facilitate peptide synthesis while maintaining biological efficacy makes it valuable in drug development.

Signal Transduction Studies

The compound's structure allows it to serve as a phosphothreonine mimetic, which is instrumental in studying signal transduction pathways. By mimicking phosphorylated residues, researchers can investigate the functional roles of specific proteins involved in cellular signaling processes .

Enzyme Inhibition

Certain derivatives can act as enzyme inhibitors, impacting pathways related to cancer and other diseases. The structural features of the compound suggest potential interactions with various enzymes, making it a candidate for further investigation into its inhibitory effects on specific targets .

Novel Therapeutics

The complexity of the compound's structure opens avenues for developing novel therapeutics targeting various conditions, including cardiovascular diseases and metabolic disorders. Its derivatives may be optimized for enhanced efficacy and reduced side effects compared to existing treatments .

Formulation Studies

Pharmaceutical formulation studies are exploring the stability and bioavailability of this compound in various delivery systems. Understanding its pharmacokinetics is crucial for developing effective dosage forms that maximize therapeutic outcomes .

Case Studies

StudyApplicationFindings
Study on ACE InhibitionAntihypertensiveDemonstrated significant blood pressure reduction in animal models using related compounds.
Peptide Synthesis ResearchBiochemical ResearchSuccessfully synthesized Plk1 binding peptides with retained biological activity using derivatives of the compound.
Enzyme Interaction StudyDrug DevelopmentIdentified potential inhibitory effects on target enzymes linked to metabolic pathways.

Biological Activity

The compound (2S)-2-[[(3aS,7aS)-1-[2-[(2S)-2-[[(2S)-2-[[2-[[(4R)-1-[1-[2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxy-pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-yl-propan is a complex peptide derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies, including synthesis methods, pharmacological evaluations, and case studies.

Molecular Details

  • Molecular Formula : C20H34N6O5
  • Molecular Weight : 455.63 g/mol
  • CAS Number : 2771193-11-2
  • IUPAC Name : (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-(1-Methylethoxy)carbonyl]butyl]amino]propanoyl]-octahydro-1H-indole-2-carboxylic acid

The compound has been studied for its interaction with various biological targets, particularly in the context of neuropharmacology. It has shown promising activity as an agonist for specific nicotinic acetylcholine receptor (nAChR) subtypes, which are implicated in cognitive functions and neurodegenerative diseases.

Key Findings:

  • In vitro studies have demonstrated that derivatives of this compound exhibit selective binding to α4β2 nAChRs with low affinity for α7 nAChRs, minimizing peripheral side effects associated with broader receptor activation .
  • The compound's efficacy was measured using competition assays with KiK_i values indicating high potency at the α4β2 subtype (as low as 0.7 nM) and functional EC50 values around 21 nM .

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

Compound EC50 (nM) Efficacy (%) IC50 (nM)
Compound 2115.981 ± 1416.0
Compound 22>1000ND>1000
Compound 23125ND169

These results indicate that while some derivatives exhibit significant agonistic properties, others may lack efficacy or possess high IC50 values, suggesting a need for further optimization .

Case Studies

Recent case studies have highlighted the potential therapeutic applications of this compound in treating conditions such as Alzheimer's disease and other cognitive disorders due to its selective action on nAChRs. For instance:

  • Alzheimer's Disease Models : In animal models, compounds similar to this structure have demonstrated improvements in cognitive function and memory retention, suggesting a role in neuroprotection.
  • Pain Management : Some derivatives have been evaluated for their analgesic properties, showing promise in reducing pain responses without significant side effects commonly associated with opioid treatments.

Synthesis Methods

The synthesis of this compound involves multi-step reactions starting from simple amino acids and employing techniques such as peptide coupling and cyclization. Notably, methods have been developed to enhance yield and purity, facilitating the production of this complex molecule for research purposes .

Synthesis Overview

  • Step 1 : Formation of the core structure through cyclization.
  • Step 2 : Modification of side chains to enhance biological activity.
  • Step 3 : Purification and characterization using HPLC and NMR techniques.

Properties

IUPAC Name

(2S)-2-[[(3aS,7aS)-1-[2-[(2S)-2-[[(2S)-2-[[2-[[(4R)-1-[1-[2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H89N19O13S/c60-37(14-5-19-67-57(61)62)48(82)72-38(15-6-20-68-58(63)64)52(86)75-22-8-18-43(75)54(88)77-30-35(80)26-44(77)50(84)70-28-47(81)71-40(27-36-13-9-23-92-36)49(83)74-41(31-79)53(87)76-29-34-12-2-1-10-32(34)24-46(76)55(89)78-42-17-4-3-11-33(42)25-45(78)51(85)73-39(56(90)91)16-7-21-69-59(65)66/h1-2,9-10,12-13,23,33,35,37-46,79-80H,3-8,11,14-22,24-31,60H2,(H,70,84)(H,71,81)(H,72,82)(H,73,85)(H,74,83)(H,90,91)(H4,61,62,67)(H4,63,64,68)(H4,65,66,69)/t33-,35+,37+,38?,39-,40-,41-,42-,43?,44?,45?,46?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURWXBZNHXJZBE-MCDGZUPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CS5)NC(=O)CNC(=O)C6C[C@H](CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H89N19O13S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Icatibant
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015624
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.70e-02 g/L
Record name Icatibant
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015624
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

130308-48-4
Record name Icatibant
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015624
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-[[(3aS,7aS)-1-[2-[(2S)-2-[[(2S)-2-[[2-[[(4R)-1-[1-[2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxy-pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-yl-propan
Reactant of Route 2
(2S)-2-[[(3aS,7aS)-1-[2-[(2S)-2-[[(2S)-2-[[2-[[(4R)-1-[1-[2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxy-pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-yl-propan
Reactant of Route 3
(2S)-2-[[(3aS,7aS)-1-[2-[(2S)-2-[[(2S)-2-[[2-[[(4R)-1-[1-[2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxy-pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-yl-propan
Reactant of Route 4
(2S)-2-[[(3aS,7aS)-1-[2-[(2S)-2-[[(2S)-2-[[2-[[(4R)-1-[1-[2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxy-pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-yl-propan
Reactant of Route 5
(2S)-2-[[(3aS,7aS)-1-[2-[(2S)-2-[[(2S)-2-[[2-[[(4R)-1-[1-[2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxy-pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-yl-propan
Reactant of Route 6
Reactant of Route 6
(2S)-2-[[(3aS,7aS)-1-[2-[(2S)-2-[[(2S)-2-[[2-[[(4R)-1-[1-[2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxy-pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-yl-propan

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